molecular formula C7H7IN2O B1582221 2-Amino-5-iodobenzamide CAS No. 32658-67-6

2-Amino-5-iodobenzamide

Cat. No.: B1582221
CAS No.: 32658-67-6
M. Wt: 262.05 g/mol
InChI Key: ZUFQMRDGVYDVAF-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzamide is a synthetic organic compound with the molecular formula C7H7IN2O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and an iodine atom at the fifth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoyl chloride with sodium nitrite in the presence of a base . Another method includes the synthesis from 6-iodoisatoic anhydride . The reaction conditions typically involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as aqueous ammonium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it has inhibitory properties against the enzyme phosphotungstic acid, which catalyzes the oxidation of amino groups in proteins . This inhibition can affect various biological pathways, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-iodobenzamide is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-amino-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQMRDGVYDVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186331
Record name Benzamide, 2-amino-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32658-67-6
Record name 2-Amino-5-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32658-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032658676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-amino-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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